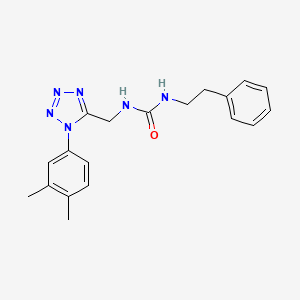

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-14-8-9-17(12-15(14)2)25-18(22-23-24-25)13-21-19(26)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSIIJGSTLPSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea typically involves the reaction of 3,4-dimethylphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with phenethyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to fluorinated (e.g., ) or methoxy-substituted (e.g., ) analogs. This may enhance membrane permeability but reduce aqueous solubility.

Urea Substituent Diversity :

- The phenethyl group in the target compound introduces steric bulk compared to smaller substituents like thiophen-2-ylmethyl () or aromatic rings (). This could influence receptor binding pocket interactions.

- The 3,4,5-trimethoxyphenyl group in may improve solubility due to methoxy groups’ polar nature, though at the cost of increased molecular weight.

Biological Activity

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a compound of significant interest due to its potential biological activities. This compound features a tetrazole ring, known for its diverse pharmacological properties, and a urea moiety that can enhance its interaction with biological targets. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O. The compound's structure includes a tetrazole ring which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O |

| Molecular Weight | 312.38 g/mol |

| CAS Number | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The tetrazole moiety is known to participate in hydrogen bonding and can act as a bioisostere for carboxylic acids, enhancing the compound's affinity for specific receptors.

Biological Activities

Anticancer Activity

Research has indicated that compounds containing a tetrazole ring exhibit potential anticancer properties. For instance, studies have shown that similar tetrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Tetrazole derivatives have also been explored for their antimicrobial activities. The presence of the urea group may enhance the binding affinity to bacterial enzymes or receptors, potentially leading to effective inhibition of bacterial growth.

Anti-inflammatory Effects

Some studies suggest that tetrazole-containing compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This could make them candidates for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of tetrazole derivatives in various applications:

- Antitumor Activity : A study demonstrated that a related tetrazole compound significantly reduced tumor size in xenograft models by promoting apoptosis through the caspase pathway.

- Antimicrobial Efficacy : Another study evaluated a series of tetrazoles against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited MIC values in the low micromolar range.

- Inflammation Model : In an animal model of inflammation, a related compound showed a reduction in edema and inflammatory markers, suggesting potential therapeutic applications in treating conditions like arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.